4-(6-Amino-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate
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Overview
Description
4-(6-Amino-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate is a complex organic compound that features a triazine ring, a morpholinium group, and a tetrafluoroborate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Amino-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and an amine.
Introduction of the Morpholinium Group: The morpholinium group is introduced via a nucleophilic substitution reaction, where a morpholine derivative reacts with the triazine ring.
Formation of the Tetrafluoroborate Salt: The final step involves the formation of the tetrafluoroborate salt by reacting the intermediate compound with tetrafluoroboric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(6-Amino-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(6-Amino-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of 4-(6-Amino-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Altering Cell Membrane Properties: Affecting cell signaling and transport processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Amino-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-4-methylmorpholine
- 4-(6-Amino-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-4-ethylmorpholinium tetrafluoroborate
Uniqueness
4-(6-Amino-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate is unique due to its specific combination of functional groups and counterion, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
54761-91-0 |
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Molecular Formula |
C8H14BF4N5O2 |
Molecular Weight |
299.04 g/mol |
IUPAC Name |
4-amino-6-(4-methylmorpholin-4-ium-4-yl)-1H-1,3,5-triazin-2-one;tetrafluoroborate |
InChI |
InChI=1S/C8H13N5O2.BF4/c1-13(2-4-15-5-3-13)7-10-6(9)11-8(14)12-7;2-1(3,4)5/h2-5H2,1H3,(H2-,9,10,11,12,14);/q;-1/p+1 |
InChI Key |
QLJGYHNOHMFBRK-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+]1(CCOCC1)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
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